REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[O-:12][Mn](=O)(=O)=O.[K+].[OH2:18]>N1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1)[C:8]([OH:12])=[O:18] |f:1.2|
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
62.7 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered through celite
|
Type
|
WASH
|
Details
|
washing with hot water (150 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (250 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×90 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×120 ml)
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with NaH2PO4 solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
WASH
|
Details
|
Crude product was eluted through a pad of silica
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate/dichloromethane/acetic acid (25:25:1)
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |